N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine
Description
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZCWNXECCMMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the benzo[d]oxazole moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the benzo[d]oxazole ring.
Methylation Reactions: Methylation steps are used to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types, including ovarian and lung cancers . The structural features of these compounds are crucial for their interaction with biological targets, making them promising candidates for further development.
Inhibitors of Protein Kinases
The compound has been investigated as a potential inhibitor of protein kinases, which are critical in cancer progression and other diseases. Molecular docking studies suggest that modifications to the pyrazole ring can enhance binding affinity to kinase targets, leading to improved inhibitory activity . This characteristic positions it as a valuable scaffold in the design of new kinase inhibitors.
Coordination Chemistry
This compound and its derivatives have shown promise as ligands in coordination chemistry. Their ability to form stable complexes with transition metals can be leveraged in catalysis and materials synthesis. Pyrazole-based ligands have been noted for their versatility and effectiveness in creating metal-organic frameworks (MOFs), which are useful in gas storage and separation technologies .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that pyrazole derivatives can improve charge transport properties, enhancing device performance .
Pesticidal Activity
Research has indicated that compounds similar to this compound exhibit pesticidal properties. These compounds can act as effective agents against various pests due to their ability to disrupt biological processes within target organisms . The potential for developing new agrochemicals based on this scaffold is significant, particularly in the context of sustainable agriculture.
Case Studies and Experimental Data
Mechanism of Action
The mechanism by which N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include inhibition or activation of signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs in the benzo[d]oxazol-2-amine and pyrazole-containing chemical families. Key distinctions arise from substituent variations, which influence physicochemical properties, binding affinities, and biological efficacy.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings:
Substituent Impact on Activity :
- The pyrazole-methyl group in the target compound may enhance solubility and target engagement compared to nitro- or halogen-substituted phenyl groups (e.g., 2d, 2r, 16) .
- Inactive analogs (e.g., benzo[d]oxazol-2-amine derivatives lacking methyl/pyrazole groups) highlight the necessity of these substituents for biological efficacy .
The target compound’s dual heterocyclic system suggests broad applicability but requires empirical validation.
Synthetic Accessibility :
- The target compound’s synthesis (via alkylation of benzo[d]oxazol-2-amine precursors) aligns with methods for analogs like 13aw (), though yields and purity depend on reaction optimization .
Biological Activity
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]oxazole moiety and a pyrazole group. Its chemical formula is , indicating the presence of nitrogen and oxygen, which are crucial for its biological activity.
Biological Activity Overview
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can achieve sub-micromolar GI(50) values across more than 50 tumor cell lines, suggesting a strong potential for development as anticancer agents .
2. Mechanism of Action
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Intercalation : Some pyrazole derivatives act as alkylating agents, disrupting DNA replication in cancer cells.
- Enzyme Inhibition : Compounds in this class may inhibit critical enzymes involved in cell proliferation, such as topoisomerases .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antitumor | Various Tumor Cell Lines | Sub-micromolar | |
| Antibacterial | Staphylococcus aureus | 0.012 μg/mL | |
| Antifungal | Candida albicans | MIC 16.69 μM |
Structure-Activity Relationship (SAR)
A key aspect of understanding the biological activity of this compound lies in its SAR. Compounds with specific substitutions on the pyrazole ring have shown enhanced activity against certain cancer types and pathogens.
Table 2: SAR Observations
| Substitution Position | Substituent Type | Effect on Activity |
|---|---|---|
| 8 | Chlorine | Increased selectivity against leukemia cells |
| 9 | Methyl | Enhanced antiproliferative activity |
Q & A
Q. How to address discrepancies in biological activity data across studies?
- Methodology : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds (e.g., staurosporine as a kinase inhibitor control). Replicate conflicting studies with identical cell lines (e.g., HEK293 vs. HeLa) and statistical rigor (n ≥ 3, ANOVA with post-hoc tests) .
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
